molecular formula C16H16N4OS2 B2965944 4-propyl-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}-1,2,3-thiadiazole-5-carboxamide CAS No. 1903079-02-6

4-propyl-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2965944
CAS No.: 1903079-02-6
M. Wt: 344.45
InChI Key: FKSUCHMDDXGDNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-propyl-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by its unique structure, which includes a thiadiazole ring, a pyridine ring, and a thiophene ring. The presence of these heterocyclic rings imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-propyl-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

Chemical Reactions Analysis

Types of Reactions

4-propyl-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}-1,2,3-thiadiazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and pyridine rings, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine under reducing conditions using agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions on the thiadiazole ring, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products

    Oxidation Products: Oxidized derivatives of the thiophene and pyridine rings.

    Reduction Products: Amines derived from the reduction of the carboxamide group.

    Substitution Products: Substituted derivatives of the thiadiazole ring.

Scientific Research Applications

4-propyl-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}-1,2,3-thiadiazole-5-carboxamide has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    4-propyl-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}-1,2,3-thiadiazole-5-carboxamide: shares structural similarities with other thiadiazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-propyl-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4OS2/c1-2-4-12-15(23-20-19-12)16(21)18-10-11-6-7-17-13(9-11)14-5-3-8-22-14/h3,5-9H,2,4,10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKSUCHMDDXGDNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)NCC2=CC(=NC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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